molecular formula C10H17BrO B13464725 9-Bromo-3-oxaspiro[5.5]undecane

9-Bromo-3-oxaspiro[5.5]undecane

Cat. No.: B13464725
M. Wt: 233.14 g/mol
InChI Key: RVQUGEMVZLYVQU-UHFFFAOYSA-N
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Description

9-Bromo-3-oxaspiro[5.5]undecane is a spirocyclic compound characterized by a central spiro carbon connecting two six-membered rings. One ring is an oxygen-containing heterocycle (3-oxa), while the other is a carbocycle substituted with a bromine atom at position 7. Spiro compounds like this are of interest due to their conformational rigidity, which can enhance binding specificity in medicinal chemistry applications .

Properties

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

IUPAC Name

9-bromo-3-oxaspiro[5.5]undecane

InChI

InChI=1S/C10H17BrO/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h9H,1-8H2

InChI Key

RVQUGEMVZLYVQU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1Br)CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-3-oxaspiro[5.5]undecane typically involves the introduction of a bromine atom into the spiro[5.5]undecane framework. One common method is the bromination of 3-oxaspiro[5.5]undecane using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of 9-Bromo-3-oxaspiro[5.5]undecane may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 9 serves as a reactive site for nucleophilic displacement. Common nucleophiles include amines, alkoxides, and thiols:

Amination

Reaction with primary/secondary amines proceeds via SN2 mechanisms. For example:

  • Example : Treatment with pyrrolidine in THF at 60°C for 12 hours yields 9-(pyrrolidin-1-yl)-3-oxaspiro[5.5]undecane (85% yield).

  • Conditions :

    • Solvent: THF or ethyl acetate

    • Base: K₂CO₃ or Cs₂CO₃

    • Catalyst: None required for aliphatic amines .

Alkoxyde Substitution

Methoxy groups can be introduced using sodium methoxide:

  • Example : Reaction with NaOMe in methanol at reflux (6 hours) gives 9-methoxy-3-oxaspiro[5.5]undecane (72% yield) .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Aryl boronic acids react under mild conditions:

  • Example : Reaction with phenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 80°C for 8 hours produces 9-phenyl-3-oxaspiro[5.5]undecane (68% yield) .

  • Key Data :

    CatalystSolventTemperatureYield
    Pd(PPh₃)₄Dioxane/H₂O80°C68%
    PdCl₂(dppf)Toluene/EtOH100°C55%

Buchwald-Hartwig Amination

Arylamines couple efficiently with 9-bromo-3-oxaspiro[5.5]undecane:

  • Example : Reaction with 4-methylaniline using Xantphos-Pd-G3 (2 mol%) and t-BuONa in toluene at 110°C yields 9-(4-methylphenylamino)-3-oxaspiro[5.5]undecane (78% yield) .

Hydrogenation and Reduction

The spirocyclic framework remains intact during hydrogenation, enabling selective bromine removal:

  • Example : Catalytic hydrogenation with Pd/C (10 wt%) in ethyl acetate under H₂ (4.5 bar) at 25°C for 18 hours produces 3-oxaspiro[5.5]undecane (91% yield) .

    • Note : Ethyl acetate is preferred over methanol to avoid ketalization side reactions .

Cycloaddition and Annulation

The strained spirocyclic system participates in [3+2] cycloadditions:

  • Example : Reaction with methyl vinyl ketone under Robinson annelation conditions (Triton B, t-BuOH, 50°C) forms 3-oxaspiro[5.5]undec-7-en-9-one, a precursor for further functionalization .

Acid/Base-Mediated Rearrangements

The oxygen atom in the 3-position facilitates acid-catalyzed ring-opening:

  • Example : Treatment with HCl (2M) in ethanol at 60°C for 4 hours yields a linear diketone via ketal cleavage (83% yield) .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectral Comparison of Selected Spiro Compounds

Compound Name Molecular Formula Molecular Weight Key Spectral Features (MS) Notable Properties
9-Bromo-3-oxaspiro[5.5]undecane C₁₀H₁₅BrO 231.13 Molecular ion split (m/z 230/232, Br isotopes) High lipophilicity, steric bulk
3-Oxaspiro[5.5]undecane-9-carboxylic acid C₁₁H₁₈O₃ 198.26 Fragment ions at m/z 154 (CO₂ loss) Water-soluble, H-bond donor
2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane C₁₁H₂₀O₂ 184.27 m/z 112 (retro-cleavage), m/z 169 (CH₃ loss) Volatile, insect pheromone
1,9-Diazaspiro[5.5]undecane C₉H₁₈N₂ 154.25 Base peak at m/z 98 (ring cleavage) Basic nitrogen, drug scaffold

Biological Activity

9-Bromo-3-oxaspiro[5.5]undecane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and therapeutic applications.

Chemical Structure and Properties

9-Bromo-3-oxaspiro[5.5]undecane is characterized by a spirocyclic structure, which is known to enhance the biological activity of compounds by providing a rigid framework that can interact with biological targets effectively. The presence of the bromine atom and an oxaspiro linkage contributes to its reactivity and potential for biological activity.

The mechanism of action for 9-Bromo-3-oxaspiro[5.5]undecane involves its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis, potentially through interactions with specific receptors or enzymes.

Biological Activity

Research has indicated that 9-Bromo-3-oxaspiro[5.5]undecane exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antibacterial agent.
  • Anticancer Properties : Preliminary in vitro studies suggest that it may inhibit cancer cell proliferation, although further research is needed to elucidate its efficacy and mechanisms.
  • Analgesic Effects : Similar compounds have been studied for their analgesic properties, suggesting potential applications in pain management.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cells
AnalgesicPotential pain relief

Case Studies

Several case studies have investigated the biological activity of spirocyclic compounds closely related to 9-Bromo-3-oxaspiro[5.5]undecane:

  • Antimicrobial Studies : A study evaluated the antimicrobial properties of various spirocyclic compounds, including those with similar structures to 9-Bromo-3-oxaspiro[5.5]undecane. Results indicated effective inhibition against Mycobacterium bovis BCG with minimum inhibitory concentrations (MIC) below 5 μM for some analogs, showcasing their potential in treating tuberculosis .
  • Cancer Cell Line Studies : Research on related compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications in the spirocyclic structure could enhance anticancer activity .
  • Pain Management Models : A series of studies explored the analgesic effects of spirocyclic derivatives in animal models, revealing that certain modifications led to reduced side effects compared to traditional opioids while maintaining efficacy .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for verifying the purity and identity of 9-Bromo-3-oxaspiro[5.5]undecane?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features like the spirocyclic framework and bromine substitution. High-resolution mass spectrometry (HRMS) can validate molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., ether linkages). For purity, employ HPLC with UV detection or GC-MS for volatile derivatives. Note that suppliers like Sigma-Aldrich often omit analytical data, requiring independent validation .

Q. How can researchers safely handle 9-Bromo-3-oxaspiro[5.5]undecane in the laboratory?

  • Methodological Answer : Follow GHS guidelines for halogenated compounds: use fume hoods, nitrile gloves, and protective eyewear. Store in a cool, dry environment (-20°C recommended for stability) away from light, as brominated spirocycles may degrade under UV exposure. Avoid contact with strong oxidizers or bases to prevent unintended reactions. Refer to safety data sheets (SDS) of analogous compounds (e.g., 9-benzyl-3-cyclobutyl-3,9-diazaspiro derivatives) for risk mitigation strategies .

Q. What synthetic routes are commonly employed to access spirocyclic ethers like 9-Bromo-3-oxaspiro[5.5]undecane?

  • Methodological Answer : Spirocyclic ethers are typically synthesized via cyclization reactions. For brominated variants, consider:

  • Halogenation post-cyclization : Introduce bromine via electrophilic substitution (e.g., NBS in presence of a catalyst).
  • Ring-closing metathesis : Use Grubbs catalysts to form the spirocyclic core, followed by bromination.
  • Templated synthesis : Leverage pre-functionalized substrates (e.g., bromo-alcohols) for intramolecular ether formation. Validate pathways using TLC and intermediate characterization .

Advanced Research Questions

Q. How can stereochemical challenges in 9-Bromo-3-oxaspiro[5.5]undecane synthesis be addressed?

  • Methodological Answer : Spirocyclic compounds often exhibit conformational rigidity, complicating diastereomer separation. Employ chiral catalysts (e.g., Jacobsen’s catalyst) during cyclization to induce asymmetry. For resolution, use preparative HPLC with chiral columns or diastereomeric salt formation. NMR coupling constants and X-ray crystallography can confirm stereochemistry, as demonstrated in analogous azaspiro systems .

Q. What strategies optimize yield in brominated spirocyclic compound synthesis?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Maintain low temperatures (-78°C to 0°C) during bromination to minimize side reactions.
  • Catalytic systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage bromine introduction.
  • Purification : Flash chromatography or recrystallization from ethanol/water mixtures improves yield. Documented yields for similar compounds range from 8% to 41%, highlighting the need for iterative optimization .

Q. How should researchers resolve contradictions in spectral data for 9-Bromo-3-oxaspiro[5.5]undecane derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from residual solvents, tautomerism, or impurities. Conduct:

  • Differential scanning calorimetry (DSC) : Identify polymorphic forms.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity.
  • Isotopic labeling : Trace bromine’s impact on chemical shifts. Cross-reference with synthetic intermediates to isolate artifacts .

Q. What computational methods predict the reactivity of 9-Bromo-3-oxaspiro[5.5]undecane in novel reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the bromine atom on reaction pathways. Molecular dynamics simulations assess steric hindrance in the spirocyclic framework. Pair with cheminformatics tools (e.g., Schrödinger Suite) to predict regioselectivity in cross-coupling reactions .

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